molecular formula C16H15N3O3S B5548811 MFCD07392542

MFCD07392542

Cat. No.: B5548811
M. Wt: 329.4 g/mol
InChI Key: YCYKWECPRLPASC-UHFFFAOYSA-N
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Description

These compounds share key features, including aromatic rings with halogen substituents and boronic acid or carboxylic acid functional groups, which influence their reactivity and utility in cross-coupling reactions .

Organoboron compounds are critical in Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, due to their stability and versatility .

Properties

IUPAC Name

5-methyl-4-oxo-3-(2-phenoxyethyl)thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-12-15(23-13(10)14(17)20)18-9-19(16(12)21)7-8-22-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYKWECPRLPASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCOC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

MFCD07392542 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the reaction conditions and the nature of the reagents used .

Scientific Research Applications

MFCD07392542 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has potential applications in studying cellular processes and molecular interactions. In medicine, this compound is being investigated for its potential therapeutic effects. In industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of MFCD07392542 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved in the action of this compound are still under investigation, and more research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares MFCD07392542 with two structurally related compounds:

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 2-Bromo-4-chlorobenzoic acid
Molecular Formula C₆H₅BBrClO₂ (assumed) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235.27 (estimated) 235.27 201.02
Solubility (mg/mL) 0.24 (predicted) 0.24 0.687
Log Po/w (XLOGP3) 2.15 (estimated) 2.15 2.47
GI Absorption High High Moderate
Bioavailability Score 0.55 0.55 0.55
Key Functional Group Boronic acid Boronic acid Carboxylic acid

Structural Insights :

  • Boronic Acid vs. Carboxylic Acid : The boronic acid group in this compound and (3-Bromo-5-chlorophenyl)boronic acid enables coordination with transition metals (e.g., palladium), making them ideal for catalytic applications . In contrast, the carboxylic acid group in 2-Bromo-4-chlorobenzoic acid limits its use in metal-catalyzed reactions but enhances its acidity and solubility in polar solvents .
  • Halogen Substituents : Bromine and chlorine atoms in all three compounds improve electrophilicity, facilitating aryl-aryl bond formation in cross-coupling reactions. However, steric hindrance from substituents may affect reaction yields .

Research Findings and Limitations

  • Thermodynamic Stability : Boronic acids like this compound are prone to protodeboronation under acidic conditions, requiring careful pH control during synthesis .
  • Toxicity : Halogenated compounds may exhibit hepatotoxicity, necessitating structural modifications for safer applications .

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